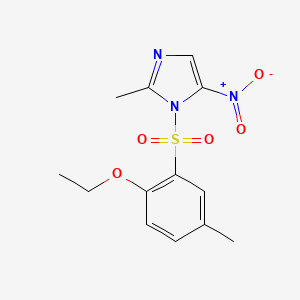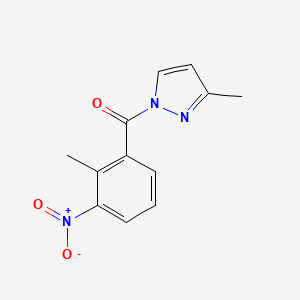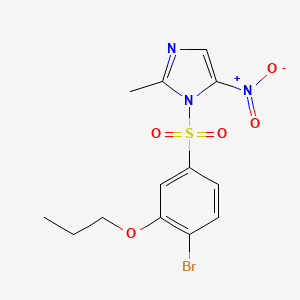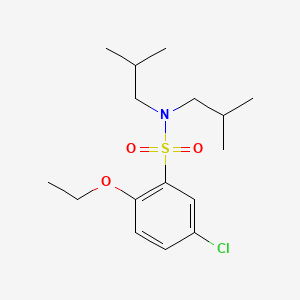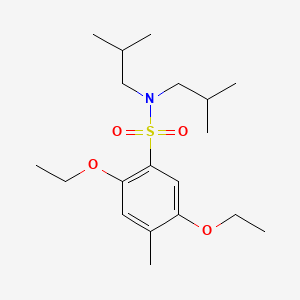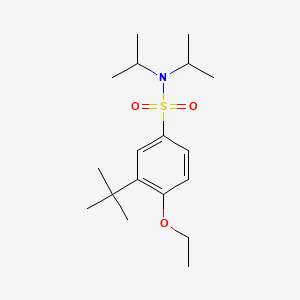
3-tert-butyl-4-ethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-4-ethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide, commonly known as TBBPS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various research fields. TBBPS is a white crystalline solid that is soluble in organic solvents and has a melting point of 152-154°C.
Mechanism of Action
The mechanism of action of TBBPS involves the binding of the compound to the ClC-2 chloride channel, which results in the inhibition of chloride ion transport across the cell membrane. This inhibition of chloride ion transport can lead to various physiological and biochemical effects, including changes in cell volume, membrane potential, and neurotransmitter release.
Biochemical and physiological effects:
TBBPS has been shown to have various biochemical and physiological effects, including the inhibition of chloride ion transport, changes in cell volume and membrane potential, and alterations in neurotransmitter release. TBBPS has also been shown to have anticonvulsant and analgesic effects in animal models, indicating its potential therapeutic applications in the treatment of epilepsy and neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TBBPS in lab experiments is its selectivity for the ClC-2 chloride channel, which allows for the specific inhibition of chloride ion transport. However, one of the limitations of using TBBPS is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the research on TBBPS, including the development of more potent and selective chloride channel blockers, the investigation of the role of chloride channels in various diseases, and the exploration of the potential therapeutic applications of TBBPS in the treatment of epilepsy and neuropathic pain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TBBPS and its potential limitations in lab experiments.
Synthesis Methods
The synthesis of TBBPS involves the reaction of 4-tert-butylphenol with chlorosulfonic acid to form 4-tert-butylphenylsulfonyl chloride, which is then reacted with diisopropylamine and ethanol to form TBBPS. The yield of TBBPS is typically around 70-80%, and the purity can be improved through recrystallization.
Scientific Research Applications
TBBPS has been widely used in various research fields, including biochemistry, pharmacology, and neuroscience. One of the main applications of TBBPS is as a chloride channel blocker. TBBPS has been shown to selectively block the activity of the ClC-2 chloride channel, which is involved in various physiological processes, including epithelial transport, cell volume regulation, and neuronal excitability. TBBPS has also been used as a tool to study the role of chloride channels in various diseases, including cystic fibrosis, epilepsy, and neuropathic pain.
properties
IUPAC Name |
3-tert-butyl-4-ethoxy-N,N-di(propan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3S/c1-9-22-17-11-10-15(12-16(17)18(6,7)8)23(20,21)19(13(2)3)14(4)5/h10-14H,9H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDHHOZONSCDLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C(C)C)C(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-4-ethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B7456319.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456322.png)

![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)
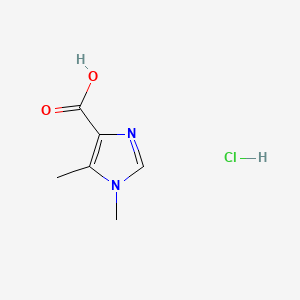
![3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)
